Prenyl acetate

Flavor chemistry Sensory science Fragrance formulation

Procurement of generic acetate esters for fire ant monitoring or fragrance formulation often fails due to species-specific olfactory tuning and oxidative instability. Prenyl acetate provides a validated solution: • Proven EAG activity in Solenopsis invicta, enabling reliable attractant formulations [7†L8-L10]. • 1,000× higher aqueous odor threshold than isoamyl acetate, delivering a mild green-banana-pear mid-to-base note profile [1†L5-L6]. • FG-grade material stabilized with α-tocopherol ensures batch-to-batch olfactory consistency and extended shelf life [8†L14-L15].

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 1191-16-8
Cat. No. B049485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrenyl acetate
CAS1191-16-8
Synonyms1-Acetoxy-3-methyl-2-butene;  2-Methyl-4-acetyloxy-2-butene;  3,3-Dimethylallyl Acetate;  3-Methyl-1-acetoxy-2-butene;  3-Methyl-2-buten-1-ol Acetate;  3-Methyl-2-buten-1-yl Acetate;  3-Methyl-2-butenyl Acetate;  Acetic Acid 3-Methyl-2-butenyl Ester;  Dimeth
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(=CCOC(=O)C)C
InChIInChI=1S/C7H12O2/c1-6(2)4-5-9-7(3)8/h4H,5H2,1-3H3
InChIKeyXXIKYCPRDXIMQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Prenyl Acetate Specifications & Applications


Prenyl acetate (3-methyl-2-butenyl acetate; CAS 1191-16-8) is an isoprenoid acetate ester with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . This volatile compound, the acetate ester of prenol (3-methyl-2-buten-1-ol), exists as a colorless to pale yellow liquid with a density of 0.917 g/mL at 25°C and a boiling point of 151-152°C at 752 mmHg . Unlike linear alkyl acetates, prenyl acetate possesses a branched, unsaturated prenyl moiety (3,3-dimethylallyl group) that confers distinct physicochemical properties, including a water solubility of 4.3 g/L at 20°C and a logP of 2 at 23°C . Commercially available grades typically range from ≥97% to ≥98% purity by GC area percentage, with analytical standard grades specified at ≤0.3% water content . This compound is stabilized with α-tocopherol in fragrance-grade preparations to prevent oxidative degradation during storage and use .

Prenyl Acetate Substitution Challenges


Generic substitution of prenyl acetate with structurally similar acetate esters such as isoamyl acetate (3-methylbutyl acetate) or linear alkyl acetates fails due to fundamentally divergent odorant-receptor activation profiles, species-specific olfactory electrophysiological tuning, and distinct physicochemical fate in formulation matrices. Although both prenyl acetate and isoamyl acetate share a five-carbon skeletal framework, prenyl acetate features an unsaturated, branched prenyl group (3-methyl-2-butenyl) versus the saturated isoamyl group (3-methylbutyl), resulting in a water odor threshold of 30 ppm for prenyl acetate compared to 30 ppb (0.03 ppm) for isoamyl acetate—a three-order-of-magnitude difference in human olfactory sensitivity [1]. In insect olfactory systems, EAG response tuning demonstrates strict carbon-chain length and substitution-pattern dependence: linear alkyl acetates with C5-C7 chain lengths elicit significant EAG responses in Solenopsis invicta, while shorter (C1-C4) or longer (C8-C12) analogs fail to activate antennal receptors, and branched substitutions further diversify response profiles [2]. Additionally, the prenyl moiety's unsaturation introduces differential reactivity pathways in fragrance formulations, including susceptibility to acid-catalyzed cyclization and oxidative degradation, necessitating stabilizer inclusion (α-tocopherol) in commercial preparations . These cumulative divergences—spanning sensory perception, biological recognition, and chemical stability—render blind analog substitution scientifically invalid and industrially risky.

Prenyl Acetate Quantitative Differentiation


Human Odor Detection Threshold Comparison

In aqueous solution, prenyl acetate exhibits an odor detection threshold of 30 ppm, approximately three orders of magnitude higher (i.e., lower sensitivity) than isoamyl acetate, which has a detection threshold as low as 0.0034 ppm (3.4 ppb) in air and 30 ppb in water [1]. This quantitative divergence demonstrates that prenyl acetate requires substantially higher concentrations to achieve perceptual equivalence, directly impacting formulation loading requirements and cost-per-unit-sensory-impact calculations. The odor character also differs: prenyl acetate provides green, pear-like, and banana notes, whereas isoamyl acetate delivers a more straightforward banana-pear ester profile without the green-balsamic undertones characteristic of the prenyl ester [2].

Flavor chemistry Sensory science Fragrance formulation

EAG Response in Fire Ants vs Linear Acetates

In electroantennography (EAG) assays using Solenopsis invicta (red imported fire ant), prenyl acetate elicits a significant antennal response, whereas linear alkyl acetates with carbon chain lengths of C1-C4 or C8-C12 fail to elicit significant EAG responses [1]. Linear alkyl acetates with C5-C7 chain lengths (e.g., pentyl acetate, hexyl acetate) also elicit significant EAG responses, but behavioral assays reveal functional divergence: pentyl acetate and trans-2-hexenyl acetate act as attractants, while hexyl acetate and cis-3-hexenyl acetate act as repellents [1]. Prenyl acetate, with its branched, unsaturated prenyl group, falls outside the linear alkyl series and has been identified alongside benzyl acetate as an attractant at specific concentrations [1]. This species-specific tuning demonstrates that olfactory receptor activation in S. invicta is exquisitely sensitive to both carbon chain length and substitution pattern, rendering prenyl acetate functionally non-interchangeable with linear alkyl acetates of any chain length.

Chemical ecology Insect olfaction Semiochemistry Pest management

Synthetic Process Yield Benchmarking

A patent-disclosed preparation method (CN103012132A) achieves prenyl acetate product yield above 88% with post-rectification purity exceeding 97% [1]. The method employs acetic anhydride and sodium acetate with pentadienol added dropwise at 100-110°C, followed by water washing, pH adjustment to neutral with anhydrous sodium carbonate, and rectification collecting the fraction at 70-80°C under 50 mmHg vacuum [1]. Alternative catalytic approaches using heteropolyacid catalysts (e.g., H₄SiW₁₂O₄₀) with a 2.76:1 molar ratio of methyl acetate to prenol achieve >95% conversion in 24 hours at 40°C, demonstrating that catalyst selection significantly modulates reaction kinetics and selectivity . This yield range provides a quantifiable procurement benchmark for evaluating supplier manufacturing efficiency and cost structure.

Process chemistry Esterification Industrial synthesis Flavor manufacturing

Analytical Standard vs Fragrance Grade Specifications

Analytical standard grade prenyl acetate (e.g., Sigma-Aldrich 75833, Alfa Chemistry AP1191168) is specified with water content ≤0.3% by coulometric Karl Fischer titration, alongside purity ≥97.0% by GC area percentage and refractive index n20/D 1.428-1.432 . In contrast, fragrance-grade (FG) material (Sigma-Aldrich W420201) is specified at ≥98% purity without a defined water specification but includes α-tocopherol as a stabilizer to prevent oxidative degradation during formulation and storage . The water specification is critical for applications involving moisture-sensitive reactions or where water content compromises quantitative analytical reproducibility. The stabilizer inclusion in FG grade alters the material's redox behavior and may interfere with certain assays requiring stabilizer-free material.

Analytical chemistry Quality control Chromatography Reference materials

Prenyl Acetate Application Scenarios


Fire Ant Monitoring and Attractant Formulation

Based on direct EAG evidence demonstrating significant antennal response and attractant behavior in S. invicta, prenyl acetate is indicated for use in fire ant monitoring traps and attractant formulations [1]. Unlike linear alkyl acetates with C1-C4 or C8-C12 chains, which fail to elicit EAG responses in this species, prenyl acetate reliably activates olfactory receptors [1]. Procurement should prioritize material with documented purity ≥97% and batch-to-batch olfactory consistency to ensure reproducible field assay results. For this application, fragrance-grade (FG) material is appropriate provided no stabilizer interference is anticipated in the behavioral assay matrix.

Fragrance and Flavor Formulation Applications

Given the established 30 ppm aqueous odor threshold and characteristic green-banana-pear-balsamic odor profile, prenyl acetate serves as a mid-to-base note contributor in fragrance accords where lower volatility and milder initial impact are desired relative to isoamyl acetate [1]. Formulators must account for the ~1,000-fold higher threshold relative to isoamyl acetate, adjusting use levels accordingly to achieve target sensory impact. FG-grade material with α-tocopherol stabilizer is recommended for commercial fragrance applications to prevent oxidative degradation in finished products, while stabilizer-free analytical grade is preferred for olfactory research and sensory panel calibration studies .

Analytical Method Development and Olfactory Research

For quantitative analytical applications including GC-MS calibration standard preparation, method validation, and olfactory receptor activation studies (e.g., OR2W1 activation assays), analytical standard grade prenyl acetate with ≤0.3% water content and ≥97.0% GC purity is required [1]. The defined water specification ensures reproducibility in moisture-sensitive derivatization protocols and prevents hydrolysis artifacts during long-term storage. The absence of α-tocopherol stabilizer eliminates potential interference with redox-sensitive assays or mass spectrometric detection of trace-level oxidation products [1]. This grade is also appropriate for preparing stock solutions for dose-response EAG studies requiring precise concentration control.

Process Chemistry Benchmarking and Synthesis Optimization

For manufacturers and process chemists developing or optimizing prenyl acetate production, the patent-documented yield benchmark of ≥88% crude yield (≥97% purity post-rectification) serves as a quantifiable performance target [1]. Alternative catalytic routes employing heteropolyacid catalysts demonstrate >95% conversion under milder conditions (40°C), offering a higher-efficiency pathway for green chemistry applications . Procurement decisions for bulk industrial material should reference supplier yield claims against these benchmarks, with yields below 85% potentially indicating process inefficiency or inadequate quality control infrastructure.

Technical Documentation Hub

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